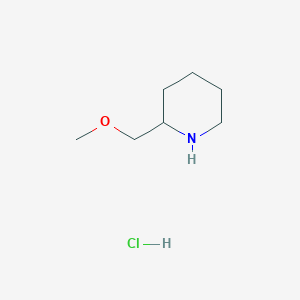

2-(Methoxymethyl)Piperidine Hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as this compound. This nomenclature follows the established conventions for naming heterocyclic compounds, where the piperidine ring serves as the parent structure and the methoxymethyl group functions as a substituent at the second carbon position. The hydrochloride designation indicates the presence of the protonated form complexed with chloride anion.

The systematic classification of this compound places it within the broader category of organoheterocyclic compounds, specifically belonging to the piperidines class. According to the hierarchical classification system, piperidines are compounds containing a piperidine ring, which is defined as a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This classification further categorizes the compound under organic compounds as the kingdom, organoheterocyclic compounds as the super class, and piperidines as the direct class.

The compound exhibits characteristics of heterocyclic amines due to its nitrogen-containing piperidine ring structure. More specifically, it falls under the category of secondary amines, which enables its participation in various chemical reactions typical of this functional group. The presence of the methoxymethyl substituent introduces additional functional group characteristics, combining ether and alkyl functionalities within the same molecular framework.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₇H₁₆ClNO, with a corresponding molecular weight of 165.66 daltons. This formula represents the salt form of the compound, incorporating the additional hydrogen and chloride components compared to the free base structure. The structural composition includes seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom arranged in a specific three-dimensional configuration.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound varies depending on the stereochemical consideration. For the racemic mixture, the notation appears as COCC1CCCCN1 for the free base component, while the stereospecific (S)-enantiomer hydrochloride form is represented as COC[C@@H]1CCCCN1.[H]Cl. These notations illustrate the methoxymethyl group attachment at the second carbon position of the piperidine ring and the ionic association with hydrogen chloride.

Structural isomerism considerations for this compound encompass several important aspects. The compound exhibits stereoisomerism due to the presence of a chiral center at the second carbon position of the piperidine ring. This chirality results in two possible enantiomers: the (S)-configuration and the (R)-configuration. The (S)-2-(methoxymethyl)piperidine hydrochloride represents one specific enantiomeric form with defined spatial arrangement. Additionally, positional isomerism exists within the broader family of methoxymethylpiperidines, as demonstrated by the existence of 3-(methoxymethyl)piperidine, which bears the methoxymethyl substituent at the third position rather than the second.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number system provides unique numerical identifiers for different forms and stereoisomers of this compound. The racemic form of this compound is assigned the Chemical Abstracts Service number 688809-98-5. The stereospecific (S)-enantiomer form carries a distinct Chemical Abstracts Service number of 688810-00-6. These separate registry numbers reflect the importance of stereochemical distinction in chemical identification systems.

Additional chemical identifiers provide complementary reference systems for the compound. The Molecular Design Limited number for the racemic hydrochloride form is recorded as MFCD09763582, while the (S)-enantiomer hydrochloride carries the Molecular Design Limited designation MFCD27920707. For the free base form of 2-(methoxymethyl)piperidine, the Chemical Abstracts Service registry number is 104678-13-9, with corresponding Molecular Design Limited number MFCD06248040 for the 3-position isomer.

The International Chemical Identifier system provides systematic string representations for unambiguous chemical structure identification. For this compound, the International Chemical Identifier code is documented as InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H. The corresponding International Chemical Identifier Key, which serves as a compressed hash representation, is designated as RVJIISYICORWPY-UHFFFAOYSA-N. These identifiers enable precise chemical database searches and cross-referencing across different chemical information systems.

| Identifier Type | Racemic Hydrochloride | (S)-Enantiomer Hydrochloride | Free Base |

|---|---|---|---|

| Chemical Abstracts Service Number | 688809-98-5 | 688810-00-6 | 104678-13-9 |

| Molecular Design Limited Number | MFCD09763582 | MFCD27920707 | MFCD06248040* |

| International Chemical Identifier Key | RVJIISYICORWPY-UHFFFAOYSA-N | Not specified | IBPHVNKZLOQXAX-UHFFFAOYSA-N |

*For 3-(methoxymethyl)piperidine variant

Comparative Analysis of Protonated versus Free Base Forms

The comparative analysis between this compound and its free base form reveals fundamental differences in molecular composition, physical properties, and chemical behavior. The most apparent distinction lies in the molecular formula and weight differences. The free base form exhibits the molecular formula C₇H₁₅NO with a molecular weight of 129.20 daltons, while the hydrochloride salt form demonstrates the formula C₇H₁₆ClNO with an increased molecular weight of 165.66 daltons. This difference of 36.46 daltons corresponds precisely to the addition of hydrogen chloride (HCl) to form the salt.

The structural transformation from free base to hydrochloride salt involves protonation of the nitrogen atom within the piperidine ring. In the free base form, the nitrogen atom retains its lone pair of electrons, maintaining its basic character and secondary amine classification. Upon treatment with hydrochloric acid, the nitrogen atom accepts a proton, resulting in the formation of a quaternary ammonium center with a positive charge, which associates with the chloride anion to form the stable salt structure.

Physical property differences between these forms are substantial and practically significant. The free base form typically exhibits different solubility characteristics compared to the hydrochloride salt. Salt forms generally demonstrate enhanced water solubility due to their ionic nature, making them more suitable for certain applications requiring aqueous compatibility. The hydrochloride salt form also typically shows improved chemical stability and handling properties compared to the free base, which can be advantageous for storage and transportation purposes.

Chemical reactivity patterns differ between the two forms due to the altered electronic environment around the nitrogen center. The free base retains nucleophilic character at the nitrogen atom, enabling it to participate in reactions typical of secondary amines, including alkylation, acylation, and coordination reactions. The protonated form in the hydrochloride salt exhibits reduced nucleophilicity at the nitrogen center but maintains the potential for deprotonation under basic conditions to regenerate the free base form.

属性

IUPAC Name |

2-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIISYICORWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-98-5 | |

| Record name | 2-(methoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)Piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques .

化学反应分析

Types of Reactions

2-(Methoxymethyl)Piperidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].

科学研究应用

Pharmaceutical Development

2-(Methoxymethyl)Piperidine Hydrochloride is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of novel therapeutic agents. Its piperidine structure is integral to many drug formulations, particularly those targeting central nervous system disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety, and schizophrenia.

- Case Study : Research has demonstrated that derivatives of piperidine, including 2-(Methoxymethyl)Piperidine, exhibit significant activity as serotonin reuptake inhibitors (SRIs), which are crucial in managing mood disorders .

Agrochemical Formulations

In agrochemistry, this compound is explored for its potential to enhance the efficacy of pesticides and herbicides. The compound's ability to improve the absorption and distribution of active ingredients in plants can lead to more effective crop protection solutions.

- Application Insight : Studies indicate that the incorporation of piperidine derivatives into agrochemical formulations can result in improved pest resistance and crop yields due to enhanced bioavailability .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. Its well-defined chemical structure allows for accurate quantification of similar compounds within complex mixtures.

- Methodology : Using this compound as a standard can improve the reliability of analytical methods employed in both academic and industrial laboratories .

Material Science

Research into material science has identified this compound as a candidate for developing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Research Findings : Experimental studies have shown that polymers modified with piperidine derivatives exhibit increased tensile strength and resistance to thermal degradation, making them suitable for various industrial applications .

Biochemical Research

The compound is also used in biochemical studies focused on receptor binding assays and signal transduction pathways. Understanding how 2-(Methoxymethyl)Piperidine interacts with biological receptors can provide insights into its potential therapeutic targets.

- Example : Investigations into its interaction with dopamine receptors have highlighted its potential role in developing antipsychotic medications .

作用机制

The mechanism of action of 2-(Methoxymethyl)Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

相似化合物的比较

Key Findings :

- The 4-substituted analog shows increased lipophilicity, which may enhance blood-brain barrier penetration in CNS drug candidates .

Piperidine Derivatives with Aromatic Substituents

Piperidine hydrochlorides with aromatic or heteroaromatic groups demonstrate varied biological activities:

Key Findings :

- Aromatic substituents (e.g., methoxyphenyl) enhance receptor binding affinity, as seen in VMAT2 inhibitors .

- Methoxymethyl derivatives generally exhibit lower acute toxicity compared to phenoxy-substituted analogs (e.g., 3-(2-Methylphenoxy)piperidine HCl) .

Pharmacokinetic and Metabolic Profiles

- Metabolism : Methoxymethyl piperidine derivatives are prone to oxidative O-demethylation, as observed in the metabolism of sufentanil analogs (e.g., N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) . This pathway generates hydroxymethyl metabolites, which may alter drug efficacy and clearance.

- Stability : 2-(Methoxymethyl)Piperidine HCl is stable under recommended storage conditions (ambient temperature), unlike halogenated analogs (e.g., 4-chloro-2-methoxyphenyl derivatives), which may degrade under light .

生物活性

2-(Methoxymethyl)Piperidine Hydrochloride, with the chemical formula C₇H₁₆ClNO and CAS number 688809-98-5, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxymethyl group, which enhances its solubility and lipophilicity, making it a candidate for various pharmacological applications.

- Molecular Weight : 165.66 g/mol

- Solubility : Soluble in water

- Log P : Ranges from 0.0 to 1.38, indicating moderate lipophilicity

- Polar Surface Area : Approximately 21.26 Ų

These properties suggest favorable absorption characteristics in biological systems, particularly in the gastrointestinal tract and the ability to penetrate the blood-brain barrier, which is crucial for central nervous system-targeting drugs .

The biological activity of this compound primarily involves its interaction with various molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound is known to undergo nucleophilic substitution reactions due to the presence of the piperidine nitrogen, allowing for further functionalization .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly against various bacterial strains. The compound's structure allows it to interact with bacterial topoisomerases, which are essential for DNA replication and repair processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | <0.03125 μg/mL |

| Staphylococcus aureus (MDR) | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

Such findings suggest that this compound could be a useful lead in developing new antibacterial agents.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. The compound may influence cell signaling pathways and gene expression related to cancer cell proliferation and survival .

Case Studies and Research Findings

- Study on Drug Interaction : Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a lower risk of drug-drug interactions. This characteristic is beneficial for its use in combination therapies .

- In Vivo Studies : In animal models, the compound showed promising results in enhancing metabolic pathways and improving cellular function at lower doses. However, at higher concentrations, potential toxicity was noted, necessitating further investigation into dosage effects .

- Structural Activity Relationship (SAR) : Comparisons with structurally similar compounds revealed that variations in the piperidine ring could lead to significant differences in biological activity and pharmacokinetic properties. For instance, enantiomers of this compound may exhibit distinct biological effects due to their stereochemistry .

常见问题

Basic: What are the recommended methods for synthesizing 2-(Methoxymethyl)Piperidine Hydrochloride in a laboratory setting?

The synthesis typically involves three key steps:

Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas to yield the piperidine backbone .

Ethoxylation : Reaction of the piperidine intermediate with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃) to introduce the ethoxy group .

Methoxymethyl Substitution : Substitution of the hydroxyl group with methoxymethyl using reagents like methoxymethyl chloride in the presence of a base (e.g., triethylamine). The final hydrochloride salt is obtained via HCl gas treatment in a polar solvent (e.g., ethanol) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and carbon frameworks .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular weight (e.g., [M+H]⁺ = 178.1) .

Advanced: How can researchers resolve contradictions in reported synthetic pathways for this compound?

Discrepancies often arise from variations in reaction conditions or reagents. For example:

- Oxidation Step : Some protocols use KMnO₄ in acidic media, while others prefer milder oxidants like H₂O₂/Fe³⁺. Compare yields and by-product profiles (e.g., via TLC or GC-MS) to optimize .

- Substitution Efficiency : If methoxymethylation yields are inconsistent, screen bases (e.g., NaH vs. Et₃N) or solvents (e.g., THF vs. DMF) to identify optimal conditions .

- Validation : Cross-reference spectral data (e.g., IR carbonyl stretches or NMR shifts) with literature to confirm structural fidelity .

Advanced: What strategies are effective in minimizing by-product formation during the ethoxylation step of synthesis?

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions like over-ethoxylation .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound from di- or tri-substituted by-products .

Basic: What safety precautions should be observed when handling this compound in research laboratories?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced: How does the methoxymethyl group influence the reactivity of piperidine derivatives in further functionalization reactions?

The methoxymethyl group:

- Enhances Solubility : Improves aqueous solubility for biological assays (logP reduction by ~0.5 units) .

- Steric Effects : Moderates nucleophilic substitution at the piperidine nitrogen. Use bulky electrophiles (e.g., tert-butyl bromoacetate) to overcome steric hindrance .

- Electron Donation : Activates adjacent positions for electrophilic aromatic substitution, enabling regioselective modifications .

Advanced: What experimental approaches are used to assess the stability of this compound under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds .

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .

- Light Sensitivity : Expose to UV (254 nm) and visible light, monitoring changes via UV-Vis spectroscopy .

Basic: What are the primary research applications of this compound in medicinal chemistry?

- Drug Intermediate : Used to synthesize analgesics (e.g., meperidine analogs) and antipsychotics (e.g., risperidone derivatives) .

- Receptor Studies : Acts as a scaffold for designing dopamine or serotonin receptor ligands due to its conformational flexibility .

- Enzyme Inhibition : Modulates cytochrome P450 enzymes in metabolic studies .

Advanced: How can researchers address challenges in reproducing biological activity data across studies?

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Control Impurities : Ensure compound purity >98% via HPLC and confirm absence of residual solvents (e.g., DMF) by GC .

- Validate Targets : Perform competitive binding assays with known inhibitors (e.g., naloxone for opioid receptors) to confirm specificity .

Advanced: What computational methods are employed to predict interaction mechanisms with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., μ-opioid receptor) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corolate structural features (e.g., methoxymethyl position) with IC₅₀ values to guide analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。